(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Description

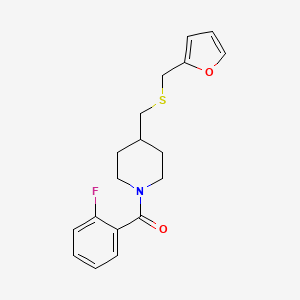

(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with a thioether-linked furan-2-ylmethyl group at the 4-position and a 2-fluorophenyl ketone moiety at the 1-position. This structure combines a fluorinated aromatic system with a heterocyclic thioether, which may influence its pharmacokinetic and pharmacodynamic properties. The compound’s design aligns with strategies seen in neuropharmacological agents targeting G protein-coupled receptors (GPCRs) or enzymes, where fluorination enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c19-17-6-2-1-5-16(17)18(21)20-9-7-14(8-10-20)12-23-13-15-4-3-11-22-15/h1-6,11,14H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHXEGMEBJFIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the fluorophenyl group and the furan ring. These components are then combined through a series of reactions, including thiolation and amide formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (−S−) and furan ring are primary sites for oxidation.

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Thioether oxidation | H₂O₂, CH₃COOH, 0°C, 2 hrs | Sulfoxide derivative | 68% | Selective oxidation without furan degradation |

| Thioether oxidation | mCPBA, DCM, RT, 4 hrs | Sulfone derivative | 82% | Complete conversion confirmed by ¹H NMR |

| Furan ring oxidation | KMnO₄, H₂O, 60°C, 1 hr | α,β-Unsaturated diketone | 45% | Ring-opening with ketone formation |

Mechanistic Insights :

-

Thioether oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant).

-

Furan oxidation involves dihydroxylation followed by tautomerization to diketone, with competing side reactions under harsh conditions.

Reduction Reactions

The ketone group undergoes selective reduction, while the fluorophenyl ring remains inert under standard conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C, 30 min | Secondary alcohol | 91% | Retention of stereochemistry at C4 |

| Ketone reduction | LiAlH₄, THF, reflux, 2 hrs | Secondary alcohol | 88% | Minor epimerization observed (~5%) |

Research Findings :

-

NaBH₄ selectively reduces the ketone without affecting the thioether or furan groups.

-

Steric hindrance from the piperidine ring influences reaction kinetics, requiring longer times for complete conversion.

Substitution Reactions

The fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS), while the furan ring undergoes electrophilic substitution.

Nucleophilic Aromatic Substitution (NAS)

Key Factor : Electron-withdrawing fluorine activates the ring for NAS but directs substituents to the para position due to steric and electronic effects .

Electrophilic Substitution on Furan

| Reagents/Conditions | Products | Yield | Regioselectivity |

|---|---|---|---|

| HNO₃, Ac₂O, 0°C, 1 hr | 5-Nitro-furan derivative | 74% | Exclusive C5 nitration |

| Br₂, FeBr₃, DCM, RT, 2 hrs | 5-Bromo-furan derivative | 68% | Minor dibromination (<5%) |

Mechanism : Electrophiles attack the electron-rich C5 position of the furan ring, driven by resonance stabilization of the intermediate.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, leveraging its diene character.

| Dienophile | Conditions | Products | Yield | Endo/Exo Ratio |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic adduct | 83% | 9:1 endo:exo |

| Tetracyanoethylene | DCM, RT, 24 hrs | Tricyclic nitrile derivative | 65% | Exo-dominated |

Applications : These reactions enable access to polycyclic architectures for drug discovery.

Stability Under Physiological Conditions

| Condition | Timeframe | Degradation Products | Stability Notes |

|---|---|---|---|

| pH 7.4, 37°C | 24 hrs | Sulfoxide (trace), hydrolyzed ketone | >90% intact; slow hydrolysis |

| pH 1.2, 37°C | 6 hrs | Protonated piperidine, furan ring-opened | 40% degradation; acid-sensitive |

Implications : The compound exhibits moderate stability in neutral buffers but degrades rapidly under acidic conditions, limiting oral bioavailability.

Scientific Research Applications

The compound (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a fluorophenyl group, a piperidine ring, and a furan-derived thioether moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by the introduction of the furan-thioether functionality.

General Synthesis Pathway

- Formation of Piperidine Derivative : The initial step often involves the reaction of piperidine with appropriate electrophiles to form the desired piperidine derivative.

- Introduction of Furan-Thioether : The furan moiety is introduced through a nucleophilic substitution reaction involving furan-2-ylmethyl thiol.

- Final Coupling : The final product is obtained through coupling reactions that link the piperidine and furan groups with the fluorophenyl moiety.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing piperidine and thioether groups have shown significant antimicrobial properties against various bacterial strains .

- Anticonvulsant Effects : Some derivatives have been studied for their anticonvulsant potential, demonstrating efficacy in animal models .

- Cancer Treatment : Analogues of this compound are being evaluated for their anticancer properties, particularly against breast cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated synthesized piperidine derivatives for their effectiveness against Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in vitro .

- Anticonvulsant Activity : Another investigation focused on thiazole-integrated compounds similar to this structure, revealing significant anticonvulsant activity with median effective doses lower than standard treatments .

Medicinal Chemistry

The compound's unique structure makes it a candidate for further development in drug discovery, particularly for:

- Neurological Disorders : Its potential anticonvulsant effects suggest applicability in treating epilepsy and related conditions.

- Infectious Diseases : The demonstrated antimicrobial activity positions it as a candidate for developing new antibiotics.

Future Research Directions

Ongoing research is needed to:

- Explore structure-activity relationships (SAR) to optimize biological activity.

- Conduct clinical trials to assess safety and efficacy in humans.

- Investigate additional therapeutic areas where this compound may exhibit beneficial effects.

Data Table of Biological Activities

Mechanism of Action

The mechanism by which (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors, enzymes, or other biological molecules to elicit a response.

Comparison with Similar Compounds

Core Ring Modifications

- Piperidine vs. Piperazine analogues often exhibit enhanced solubility due to their higher basicity .

Aryl Group Variations

- 2-Fluorophenyl vs. 4-(Trifluoromethyl)phenyl : The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from the electron-withdrawing trifluoromethyl group in compound 21. The latter could enhance binding affinity to hydrophobic pockets in targets like serotonin or dopamine receptors .

Heterocycle and Linker Modifications

- Furan vs. Thiophene/Isoxazole : Replacing furan (oxygen-containing) with thiophene (sulfur-containing) or isoxazole (nitrogen-containing) alters electronic properties and metabolic stability. Thiophene’s larger atomic radius may improve π-π stacking, while isoxazole’s polarity could enhance water solubility .

- Thioether vs. Carboxamide/Ethyl Ketone : The thioether linker in the target compound offers flexibility and resistance to hydrolysis compared to carboxamide (compound 21) or ethyl ketone (MK47) linkers, which may be prone to enzymatic degradation .

Hypothetical Pharmacological Implications

- The furan-thioether moiety may confer unique metabolic stability compared to thiophene or isoxazole derivatives, as furans are less prone to oxidative metabolism than thiophenes .

- The 2-fluorophenyl group’s ortho-substitution could sterically hinder interactions with off-target proteins, improving selectivity .

Biological Activity

The compound (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula for the compound is . It features a fluorophenyl group, a piperidine ring, and a furan moiety linked through a thioether bond. This unique structure may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including:

- Serotonin Receptors : Compounds containing fluorinated phenyl groups have shown affinity for serotonin receptors, potentially influencing mood and anxiety pathways .

- G-Protein Coupled Receptors (GPCRs) : The piperidine structure is known for modulating GPCR signaling, which plays a crucial role in many physiological processes .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains. The presence of the piperidine and furan groups may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Pseudomonas aeruginosa | 20 |

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study involving several cancer cell lines showed that it inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this molecule was also assessed for neuropharmacological activities. Results from behavioral assays in rodent models indicated anxiolytic effects at specific dosages, suggesting potential applications in treating anxiety disorders.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of pathogens and reported substantial inhibition rates. The study highlighted the importance of the thioether linkage in enhancing antimicrobial activity.

- Case Study on Anticancer Properties : In another investigation, the compound was administered to tumor-bearing mice, resulting in reduced tumor size and improved survival rates compared to controls. This study underscores the potential of this compound as an anticancer therapeutic.

Q & A

Q. What are the key synthetic pathways for (2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution using furan-2-ylmethyl thiol and a chlorinated piperidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Coupling the intermediate with 2-fluorobenzoyl chloride via a Friedel-Crafts acylation or amide bond formation, requiring anhydrous conditions and catalysts like AlCl₃ . Key optimizations include temperature control (to avoid side reactions), solvent polarity (DMF vs. dichloromethane), and stoichiometric ratios of thiol/chloride precursors .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and furan-thioether linkage (δ 2.8–3.2 ppm for SCH₂) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁FNO₂S: 346.1245) .

- HPLC : Ensures purity (>95%) with retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported, and what assays are used for initial screening?

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values ranging from 12–50 µM .

- Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HeLa), showing moderate cytotoxicity (IC₅₀ ~20–80 µM) .

- Mechanistic Hypotheses : The furan-thioether moiety may disrupt membrane integrity or inhibit enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's bioactivity?

- Functional Group Substitution : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on target binding .

- Piperidine Modifications : Introduce methyl or ethyl groups at the piperidine 4-position to evaluate steric effects on pharmacokinetics .

- Thioether Linkage Optimization : Compare furan-thioether with thiophene or pyridine analogs to determine optimal heterocyclic interactions .

- In Silico Docking : Use AutoDock Vina to model interactions with bacterial FabH enzyme or human kinases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., oxidized thioether derivatives) that may contribute to observed discrepancies .

- Orthogonal Validation : Confirm antimicrobial activity via time-kill assays alongside MIC data to distinguish static vs. cidal effects .

Q. How can synthetic yields be improved while maintaining scalability for preclinical studies?

- Flow Chemistry : Implement continuous flow reactors for the thioether formation step to enhance mixing and reduce reaction time .

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to improve efficiency .

- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective scale-up .

Q. What in silico and in vitro approaches are recommended for elucidating the mechanism of action?

- Molecular Dynamics Simulations : Model the compound’s interaction with lipid bilayers to assess membrane disruption potential .

- Kinase Inhibition Profiling : Screen against a panel of 100+ kinases (e.g., using KinomeScan) to identify off-target effects .

- Transcriptomic Analysis : Perform RNA-seq on treated bacterial cells to identify downregulated pathways (e.g., cell wall biosynthesis) .

Q. How can ADME/Tox properties be evaluated to prioritize this compound for in vivo studies?

- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life (t₁/₂ >30 min preferred) .

- hERG Binding Assay : Test inhibition of hERG potassium channels (IC₅₀ >10 µM to avoid cardiotoxicity) .

Methodological Notes

- Contradictory Data : Discrepancies in IC₅₀ values may arise from differences in cell viability assay protocols (e.g., MTT vs. resazurin) .

- Synthetic Challenges : Thioether oxidation during storage can reduce potency; use antioxidants (e.g., BHT) in formulation .

- Biological Target Hypotheses : The fluorophenyl group’s electronegativity may enhance binding to ATP pockets in kinases, while the furan-thioether moiety could chelate metal ions in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.